2-Methyl-N-(2-(2-(2-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide
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Overview
Description
2-Methyl-N-(2-(2-(2-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide is a complex organic compound with the molecular formula C15H13N3O3 This compound is known for its unique structure, which includes a benzamide core substituted with a nitrobenzylidene hydrazino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(2-(2-(2-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide typically involves the condensation of 2-methylbenzohydrazide with 2-nitrobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-(2-(2-(2-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The benzamide core can undergo electrophilic substitution reactions, particularly at the ortho and para positions relative to the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: The major product is the corresponding amine derivative.
Reduction: The major product is the hydrazine derivative.
Substitution: The major products depend on the specific electrophile used in the reaction.
Scientific Research Applications
2-Methyl-N-(2-(2-(2-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-N-(2-(2-(2-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The hydrazone linkage can also participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS). These interactions can disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-N’-(2-nitrobenzylidene)benzohydrazide
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
Uniqueness
2-Methyl-N-(2-(2-(2-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide is unique due to its specific substitution pattern and the presence of both nitro and hydrazone functional groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
CAS No. |
765284-38-6 |
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Molecular Formula |
C17H16N4O4 |
Molecular Weight |
340.33 g/mol |
IUPAC Name |
2-methyl-N-[2-[(2E)-2-[(2-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C17H16N4O4/c1-12-6-2-4-8-14(12)17(23)18-11-16(22)20-19-10-13-7-3-5-9-15(13)21(24)25/h2-10H,11H2,1H3,(H,18,23)(H,20,22)/b19-10+ |
InChI Key |
PBUOCOJUHSLMOM-VXLYETTFSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)NCC(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(=O)NN=CC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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